N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide belongs to the class of vinylogous urea compounds. It is a synthetic compound identified as a potential inhibitor of the ribonuclease H (RNase H) activity associated with HIV-1 and HIV-2 reverse transcriptase (RT). [] This enzymatic activity is essential for the HIV replication cycle, making RNase H a promising target for developing new antiretroviral drugs. []
While the provided literature doesn't detail a specific synthesis route for N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide, research suggests it likely involves modifications to the parent compound N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide (NSC727448). [] This suggests a multi-step synthesis involving the introduction of the 2-methoxyphenyl group to the amine function of NSC727448.
Limited information is available on the specific chemical reactions of N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide. Its chemical reactivity likely resembles that of other vinylogous ureas. Studies suggest it interacts with the p51 thumb subdomain of HIV-1 reverse transcriptase, potentially forming interactions with the catalytically conserved His539 residue of the p66 RNase H domain. []
N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide exhibits inhibitory activity against HIV-1 and HIV-2 reverse transcriptase-associated RNase H activity. [] While the exact mechanism remains undefined, studies indicate a non-competitive interaction with the RNase H domain, distinct from active-site, divalent metal-chelating inhibitors. [] The compound's binding appears to affect residues Cys280 and Lys281 within the p51 thumb subdomain, which may contribute to its inhibitory effects. []
The primary application of N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-furancarboxamide is as a research tool for studying RNase H activity and its role in the HIV replication cycle. [, ] Understanding its mechanism of action could contribute to developing novel RNase H inhibitors as potential antiretroviral therapeutics.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9